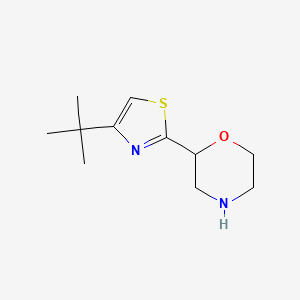
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Übersicht
Beschreibung
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is a chemical compound with the empirical formula C11H12FIN2O2 . It is a solid substance and is part of the fluorinated building blocks and halogenated heterocycles categories .
Molecular Structure Analysis
The molecular weight of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is 350.13 . The SMILES string representation of its structure isCC(C)(C)C(=O)Nc1ncc(F)c(C=O)c1I . Physical And Chemical Properties Analysis
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is a solid substance . Its empirical formula is C11H12FIN2O2 , and its molecular weight is 350.13 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Behavior and Antibacterial Evaluation
The nucleophilic behavior of compounds related to N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide has been studied, revealing strong reactions with various electrophilic compounds. These reactions are significant in synthesizing novel compounds with potential antibacterial properties. For instance, specific derivatives have shown high inhibitory activity against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Sarcina lutea (Al-Romaizan, 2019).
Synthesis and Radiolabelling in PET Imaging
Another important application is in the synthesis and radiolabelling of analogs for PET (Positron Emission Tomography) imaging. For example, the fluoro-analogue of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide has been developed for studying monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).
Evaluation in Antiviral Activity
Compounds like 9-(1-Fluoro-5-hydroxypentan-2-yl)-9H-guanine, synthesized from 5-Fluoro-4-tosyloxypentyl pivalate, were evaluated for antiviral activity. Though found inactive in this context, such studies are crucial for understanding the potential and limitations of these compounds in antiviral applications (Lewis et al., 1993).
Inhibitor of Met Kinase Superfamily
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds have shown excellent efficacy in in vivo models, leading to complete tumor stasis in certain cancer studies. This has implications for cancer therapy, particularly in targeting the Met kinase superfamily (Schroeder et al., 2009).
Cystic Fibrosis Transmembrane Conductance Regulator Processing
Certain analogs of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide have been found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This discovery is vital in the search for effective treatments for cystic fibrosis (Yu et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIN2O2/c1-11(2,3)10(17)15-9-8(13)6(5-16)7(12)4-14-9/h4-5H,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCASGYXCQHXWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170392 | |
| Record name | N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide | |
CAS RN |
1299607-38-7 | |
| Record name | N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)


![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)


![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)

![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)